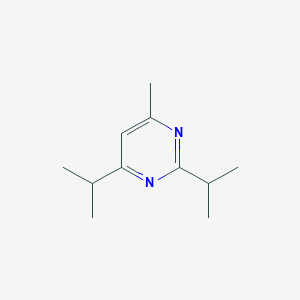
2,2'-Disulfanediylbis(4,6-dimethylpyridine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis(4,6-dimethylpyridine) is a chemical compound characterized by the presence of two pyridine rings connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4,6-dimethylpyridine) typically involves the reaction of 4,6-dimethylpyridine with sulfur sources under controlled conditions. One common method includes the oxidation of 4,6-dimethylpyridine with sulfur to form the disulfide bond. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the formation of the disulfide linkage.
Industrial Production Methods
Industrial production of 2,2’-Disulfanediylbis(4,6-dimethylpyridine) may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis(4,6-dimethylpyridine) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: DTT and TCEP are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis(4,6-dimethylpyridine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis(4,6-dimethylpyridine) involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and other cellular components. The compound’s pyridine rings can also participate in coordination with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Disulfanediylbis(4-chloroaniline): Similar disulfide linkage but with chloro-substituted aniline rings.
2,2’-Disulfanediylbis(4,6-dimethylnicotinonitrile): Similar structure with nitrile groups instead of pyridine rings.
2,2’-Dithiobis(pyridine N-oxide): Contains pyridine N-oxide groups instead of dimethylpyridine.
Uniqueness
2,2’-Disulfanediylbis(4,6-dimethylpyridine) is unique due to its specific substitution pattern on the pyridine rings, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
54364-18-0 |
|---|---|
Formule moléculaire |
C14H16N2S2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2-[(4,6-dimethylpyridin-2-yl)disulfanyl]-4,6-dimethylpyridine |
InChI |
InChI=1S/C14H16N2S2/c1-9-5-11(3)15-13(7-9)17-18-14-8-10(2)6-12(4)16-14/h5-8H,1-4H3 |
Clé InChI |
SIEIXEIYCPXSQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)SSC2=CC(=CC(=N2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


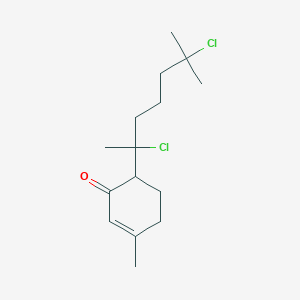
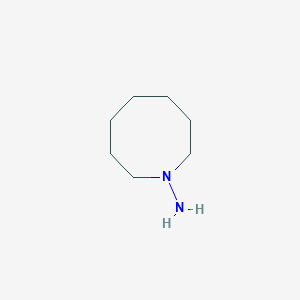
![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
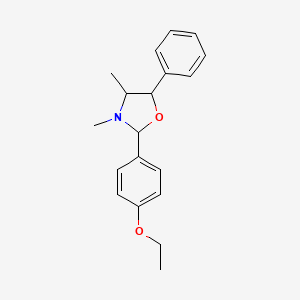

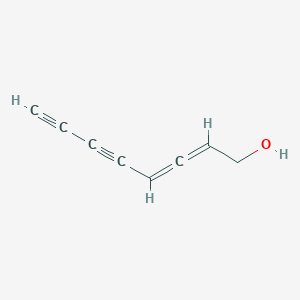
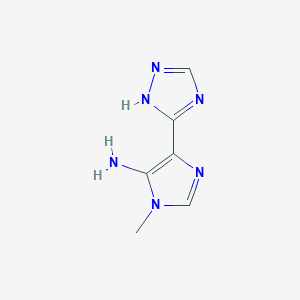
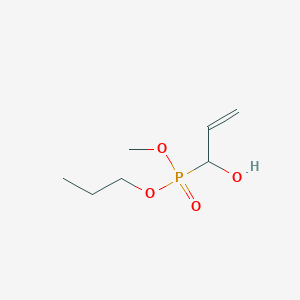
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)
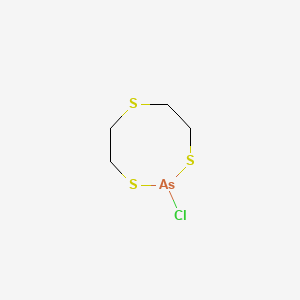
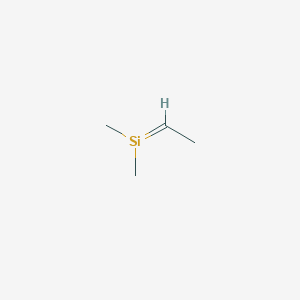
![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)
